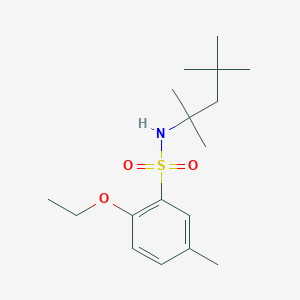

![molecular formula C18H19ClN2O2 B6483525 {1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 853752-80-4](/img/structure/B6483525.png)

{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol

Vue d'ensemble

Description

The compound contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a common structure found in various pharmaceutical drugs . The compound also contains a chloro-methylphenoxy group, which is a common structure in certain herbicides .

Molecular Structure Analysis

The compound contains a benzodiazole ring, a propyl chain, and a chloro-methylphenoxy group . These groups can have different properties and reactivities depending on their positions in the molecule.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the benzodiazole ring might undergo electrophilic substitution reactions. The chloro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzodiazole ring might increase its stability and resistance to oxidation .Applications De Recherche Scientifique

- 1H-Benzimidazole-2-methanol and its derivatives have been studied for their antimicrobial properties. Researchers have explored their efficacy against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antimicrobial agents in medicine and agriculture .

- Recent research has focused on the crystal structures of benzimidazoles substituted at the C-2 position. For instance, compounds with cyclohexylethyl, cyclohexylpropyl, and phenylpropyl moieties have been investigated. Understanding their crystal structures provides insights into their physical properties and potential applications .

- The benzylic position in benzimidazole compounds plays a crucial role in their reactivity. Depending on the halide substitution, benzylic halides can undergo different reaction pathways. For example:

- 2° and 3° benzylic halides typically react via an SN1 pathway , involving resonance-stabilized carbocations. These reactions are essential for designing synthetic routes and understanding the behavior of benzimidazole derivatives .

- Researchers have explored the pharmacological potential of benzimidazole derivatives, including 1H-Benzimidazole-2-methanol . These investigations encompass activities such as antitumor, anti-inflammatory, and antiviral effects. Understanding their mechanisms of action is crucial for drug development .

- Benzimidazole compounds can act as ligands in coordination complexes. Their ability to coordinate with metal ions makes them interesting candidates for catalysis, sensing, and material science. Investigating their coordination behavior and stability is essential for designing functional materials .

- Some benzimidazole derivatives exhibit pesticidal activity. Researchers have explored their potential as insecticides, fungicides, and herbicides. These compounds could contribute to sustainable agriculture by providing effective pest control while minimizing environmental impact .

Antimicrobial Activity

Crystal Structure Studies

Benzylic Position Reactions

Pharmacological Investigations

Coordination Chemistry

Pesticide Development

Mécanisme D'action

Target of Action

The primary target of this compound is the corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal axis.

Mode of Action

The compound exhibits potent binding inhibition activity against the CRF1 receptor This means it binds to the receptor and inhibits its normal function

Pharmacokinetics

The compound is rapidly metabolized by human hepatic microsomes This suggests that it may have a short half-life in the body, which could impact its bioavailability

Safety and Hazards

Propriétés

IUPAC Name |

[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-13-11-14(7-8-15(13)19)23-10-4-9-21-17-6-3-2-5-16(17)20-18(21)12-22/h2-3,5-8,11,22H,4,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNWZLLGDFNTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164994 | |

| Record name | 1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol | |

CAS RN |

853752-80-4 | |

| Record name | 1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853752-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6483453.png)

![7-(3,4-difluorophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6483469.png)

![7-(4-ethoxyphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6483474.png)

![2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B6483476.png)

![N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide](/img/structure/B6483479.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6483484.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6483489.png)

![2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6483493.png)

![13-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B6483509.png)

![[methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6483535.png)

![N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B6483538.png)

![N-(4-bromophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6483541.png)

![ethyl 2-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6483549.png)